molecular formula C13H17ClO B3045405 (4-Chlorophenyl)(cyclohexyl)methanol CAS No. 106165-42-8

(4-Chlorophenyl)(cyclohexyl)methanol

Cat. No.: B3045405
CAS No.: 106165-42-8
M. Wt: 224.72 g/mol
InChI Key: UWCWPJZIKQCZIM-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(cyclohexyl)methanol (IUPAC name: [4-(4-chlorophenyl)cyclohexyl]methanol) is a secondary alcohol with the molecular formula C₁₃H₁₇ClO (MW: 224.73 g/mol) . Its structure consists of a cyclohexane ring substituted with a 4-chlorophenyl group and a hydroxymethyl (-CH₂OH) moiety. Key identifiers include:

  • SMILES: C1CC(CCC1CO)C2=CC=C(C=C2)Cl
  • InChIKey: INSWJXJRICZMOG-UHFFFAOYSA-N .

Related derivatives, such as 4-(4-chlorophenyl)cyclohexanecarboxylic acid, are intermediates in synthesizing antiparasitic drugs like Atovaquone .

Properties

CAS No.

106165-42-8

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

(4-chlorophenyl)-cyclohexylmethanol

InChI

InChI=1S/C13H17ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2

InChI Key

UWCWPJZIKQCZIM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)Cl)O

Canonical SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Subsequent Reduction

The Friedel-Crafts acylation route involves reacting chlorobenzene with cyclohexene and acetyl chloride in the presence of Lewis acids like AlCl₃. This method, detailed in patent CN104628555A, produces 1-[4-(4-chlorophenyl)cyclohexyl]ethanone as an intermediate.

Mechanism and Conditions :

  • Step 1 : Cyclohexene reacts with acetyl chloride under AlCl₃ catalysis at 0–5°C to form a cyclohexyl acylium ion.
  • Step 2 : Electrophilic substitution with chlorobenzene yields 1-[4-(4-chlorophenyl)cyclohexyl]ethanone.
  • Step 3 : The ketone is reduced using NaBH₄ in methanol at 25°C for 4 hours, achieving 88% yield.

Challenges :

  • Friedel-Crafts reactions often produce ortho/para isomers, necessitating chromatographic separation.
  • Lewis acid hydrolysis generates acidic waste, complicating large-scale production.

Nickel-Catalyzed Grignard Cross-Coupling

Patent CN104628555A proposes a regioselective alternative using nickel-catalyzed coupling to avoid isomerization:

Synthetic Pathway :

  • Tosylation of Methyl 4-Hydroxycyclohexanecarboxylate :
    • React with p-toluenesulfonyl chloride in pyridine at 0°C to form methyl 4-(tosyloxy)cyclohexanecarboxylate (87% yield).
  • Cross-Coupling with 4-Chlorophenylmagnesium Bromide :
    • NiCl₂ catalyzes the reaction between the tosylate and Grignard reagent in THF at 25°C, yielding methyl 4-(4-chlorophenyl)cyclohexanecarboxylate (84% yield).
  • Saponification and Reduction :
    • Hydrolyze the ester with NaOH in methanol/water, then reduce the resultant ketone with NaBH₄ to obtain the target alcohol (85% yield).

Advantages :

  • Eliminates positional isomer byproducts.
  • Higher atom economy (78% vs. 65% for Friedel-Crafts).

Comparative Analysis of Synthetic Methods

Parameter Friedel-Crafts Route Grignard Cross-Coupling
Yield 72–75% 84–85%
Isomer Purity 88–90% 99.4%
Catalyst AlCl₃ NiCl₂
Reaction Time 8–10 hours 6–7 hours
Industrial Scalability Moderate High

Critical Reaction Optimization

Reduction of 1-[4-(4-Chlorophenyl)cyclohexyl]ethanone

Sodium borohydride (NaBH₄) in methanol at 0–5°C selectively reduces the ketone to the alcohol without affecting the aryl chloride. Alternatives like LiAlH₄ offer higher reactivity but risk over-reduction.

Optimized Conditions :

  • Molar Ratio : Ketone:NaBH₄ = 1:1.2
  • Temperature : 0°C to minimize side reactions.
  • Workup : Acidic quench (HCl) followed by ethanol recrystallization (purity >99%).

Industrial-Scale Production Considerations

Waste Management in Friedel-Crafts Synthesis

Hydrolysis of AlCl₃ generates HCl and aluminum waste, requiring neutralization with NaOH. Patent CN104628555A highlights a 30% cost reduction by switching to NiCl₂ catalysis, which avoids acidic byproducts.

Solvent Recovery

THF and dichloromethane are recycled via distillation, achieving 92% recovery in pilot plants.

Spectroscopic Characterization

Key Data :

  • ¹H NMR (CDCl₃) : δ 7.25 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 3.65 (s, 1H, -OH), 2.45–1.20 (m, 11H, cyclohexyl).
  • IR (KBr) : 3350 cm⁻¹ (O-H), 1090 cm⁻¹ (C-Cl).

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)(cyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Chlorophenyl)(cyclohexyl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(cyclohexyl)methanol involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences between [4-(4-chlorophenyl)cyclohexyl]methanol and its analogs:

Compound Molecular Formula Key Functional Groups Key Applications/Properties References
[4-(4-Chlorophenyl)cyclohexyl]methanol C₁₃H₁₇ClO Cyclohexyl, chlorophenyl, -CH₂OH Potential intermediate for drug synthesis
4-(4-Chlorophenyl)cyclohexanecarboxylic acid C₁₃H₁₅ClO₂ Cyclohexyl, chlorophenyl, -COOH Precursor to Atovaquone; antiparasitic activity
Atovaquone C₂₂H₁₉ClO₃ Naphthoquinone, trans-cyclohexyl Antimalarial/antipneumocystic drug
SL 82.0715 C₁₈H₁₈ClFNO Piperidine, fluorophenyl, -CH₂OH NMDA receptor antagonist; neuroprotective
(4-Chlorophenyl)methanol C₇H₇ClO Benzyl alcohol, -CH₂OH Solvent/synthetic intermediate
2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enylmethanol C₁₅H₁₉ClO Cyclohexene, dimethyl, -CH₂OH Rigid structure; unknown bioactivity

Physicochemical Properties

  • Solubility: [4-(4-Chlorophenyl)cyclohexyl]methanol: Likely sparingly soluble in water (similar to cyclohexanol derivatives) but soluble in polar organic solvents (e.g., methanol, ethanol) . 4-(4-Chlorophenyl)cyclohexanecarboxylic acid: Slightly soluble in chloroform, DMSO, and methanol . Atovaquone: Poor aqueous solubility; requires formulation with lipids for bioavailability .
  • Acidity :

    • The carboxylic acid analog (pKa ~4.8) is significantly more acidic than the alcohol derivatives .

Key Research Findings

Atovaquone Synthesis: The title compound’s analogs are critical in multistep syntheses. For example, 4-(4-chlorophenyl)cyclohexanone is condensed with naphthoquinone precursors, followed by hydrolysis to yield Atovaquone .

Neuroprotective Agents: SL 82.0715 demonstrates that chlorophenyl-cyclohexyl motifs paired with ethanolamine groups confer NMDA receptor antagonism, highlighting structural flexibility for CNS drug design .

Solvent Effects: Methanol and acetonitrile are preferred for crystallizing chlorophenyl-cyclohexyl derivatives, ensuring high purity .

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